Product packaging for 7-Fluoroisobenzofuran-1(3H)-one(Cat. No.:CAS No. 2211-82-7)

7-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B3040631
CAS No.: 2211-82-7
M. Wt: 152.12 g/mol
InChI Key: JVYFQQBVHWETHD-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Heterocycles in Organic Chemistry

Fluorinated heterocycles are a significant class of compounds in organic chemistry, characterized by the incorporation of one or more fluorine atoms into a heterocyclic ring system. acs.orgwiley.com This structural modification often leads to unique physicochemical properties not found in their non-fluorinated counterparts. tandfonline.com The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's stability, reactivity, basicity, and conformational preferences. beilstein-journals.org The introduction of fluorine can also enhance metabolic stability and membrane permeability, properties that are highly desirable in medicinal chemistry. tandfonline.comrsc.org Consequently, fluorinated heterocycles are prevalent in a wide range of applications, including pharmaceuticals and agrochemicals. wiley.com The synthesis of these compounds can be challenging but is a rapidly advancing area of research, with methods like late-stage fluorination and catalyzed reactions showing promise. tandfonline.com

Overview of Isobenzofuranone Scaffolds in Synthetic and Applied Chemistry

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a crucial scaffold found in numerous naturally occurring and synthetically important molecules. nih.gov This benzo-fused heterocyclic system is associated with a broad spectrum of biological activities. nih.gov The development of efficient synthetic methods for constructing the isobenzofuranone core and its derivatives is an active area of research in organic synthesis. researchgate.net These scaffolds serve as versatile building blocks for more complex molecules and have been utilized in the synthesis of push-pull dyes and in the total synthesis of natural products. nih.govrsc.org The reactivity of the isobenzofuranone system allows for various chemical transformations, making it a valuable synthon for medicinal chemists and pharmacologists. researchgate.net

Significance of Fluorine Substitution in Isobenzofuranone Systems for Research

The strategic placement of a fluorine atom on the isobenzofuranone scaffold, as seen in 7-Fluoroisobenzofuran-1(3H)-one, is of significant interest to researchers. This substitution can dramatically alter the electronic properties of the aromatic ring and the reactivity of the lactone moiety. In medicinal chemistry, the introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govrsc.org For instance, the fluorine atom can influence binding interactions with biological targets and improve metabolic stability. rsc.org The unique properties imparted by fluorine make fluorinated isobenzofuranones valuable probes for studying biological processes and as potential lead compounds in drug discovery. nih.gov The synthesis of specifically fluorinated isobenzofuranones, such as the 4-fluoro, 5-fluoro, and 7-fluoro isomers, allows for a systematic investigation of structure-activity relationships. ambeed.combldpharm.combldpharm.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2211-82-7
Molecular Formula C8H5FO2
Molecular Weight 152.12 g/mol chemscene.com
Monoisotopic Mass 152.02736 Da uni.lu
SMILES C1C2=C(C(=CC=C2)F)C(=O)O1 uni.lu
InChI InChI=1S/C8H5FO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 uni.lu
InChIKey JVYFQQBVHWETHD-UHFFFAOYSA-N uni.lu

This data is compiled from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FO2 B3040631 7-Fluoroisobenzofuran-1(3H)-one CAS No. 2211-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFQQBVHWETHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304102
Record name 7-Fluoro-1(3H)-isobenzofuranone
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Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-82-7
Record name 7-Fluoro-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1(3H)-isobenzofuranone
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Record name 7-FLUOROPHTHALIDE
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Synthetic Methodologies for 7 Fluoroisobenzofuran 1 3h One and Its Derivatives

Strategies for the Construction of the Isobenzofuranone Ring System

The isobenzofuranone (or phthalide) skeleton is a common motif in natural products and pharmaceutical agents. Its synthesis is well-established, with intramolecular cyclization and oxidative cyclization representing two of the most prevalent and robust approaches.

Intramolecular cyclization is a direct and frequently employed method for forming the isobenzofuranone ring. This strategy typically involves the cyclization of a difunctionalized benzene (B151609) ring, such as a 2-substituted benzoic acid or its derivative. The reaction can be promoted under either acidic or basic conditions, depending on the nature of the substituents.

Under acidic conditions, the cyclization of substrates bearing an alcohol functional group can be facilitated. For instance, the treatment of a 2-(hydroxymethyl)benzoic acid with a strong acid can induce dehydration and subsequent ring closure to yield the lactone. Research has shown that acids like triflic acid can be particularly effective for such transformations, often proceeding at ambient temperatures. researchgate.net

In a different approach, intramolecular cyclization can be achieved by heating substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids in the presence of an anhydride (B1165640) like propionic anhydride, which leads to the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net This method highlights the versatility of cyclization strategies in building complex heterocyclic systems. researchgate.net

Oxidative cyclization offers an alternative pathway to isobenzofuranones, often from more readily available starting materials. These reactions can involve various transition-metal catalysts, with copper-based systems being particularly common. Copper-catalyzed aerobic oxidative cyclization has been successfully used in the synthesis of related heterocyclic structures like benzofurans from phenols and alkynes. rsc.org Although not directly forming isobenzofuranones, this methodology demonstrates the principle of using a copper catalyst and an oxidant (like molecular oxygen) to forge the heterocyclic ring. rsc.org

More complex radical cascade cyclizations, sometimes initiated electrochemically, can also be used to construct intricate heterocyclic systems without the need for transition-metal catalysts or external oxidants. rsc.org Copper catalysis is also instrumental in one-pot syntheses of substituted quinoline (B57606) derivatives through aerobic oxidation and subsequent intramolecular cyclization, showcasing the power of copper in facilitating tandem reactions. nih.gov Silver-catalyzed oxidative cyclizations have also been developed, for instance, in the synthesis of furan-4-carboxamide derivatives from 1,4-diynamide-3-ols, illustrating the utility of different coinage metals in mediating these transformations. nih.gov

Targeted Synthesis of 7-Fluoroisobenzofuran-1(3H)-one

The direct synthesis of this compound requires a strategy that either starts with a pre-fluorinated precursor or introduces the fluorine atom onto a pre-formed isobenzofuranone ring. The former approach is often more straightforward from a regiochemical standpoint.

A common and effective route to this compound involves the use of a starting material that already contains the fluorine atom at the desired position. For example, a 2-formyl-3-fluorobenzoic acid or a related derivative can serve as a key precursor. The synthesis would typically proceed via the reduction of the aldehyde group to a hydroxymethyl group, followed by an acid-catalyzed intramolecular lactonization to form the final product.

Alternatively, starting from a molecule like 2-bromo-6-fluorobenzaldehyde, a series of transformations including oxidation of the aldehyde to a carboxylic acid, followed by a cyclization step (potentially via a nucleophilic substitution of the bromine), could yield the target molecule. The availability of various fluorinated building blocks is crucial for this approach.

Table 1: Key Precursors and Intermediates

Compound Name CAS Number Molecular Formula Role in Synthesis
4-Fluoroisobenzofuran-1,3-dione 652-39-1 C₈H₃FO₃ Potential precursor for reduction
7-Bromoisobenzofuran-1(3H)-one 105694-44-8 C₈H₅BrO₂ Intermediate for fluorination
7-Hydroxyisobenzofuran-1(3H)-one 3956-91-0 C₈H₆O₃ Intermediate for fluorination
2-Fluoro-6-methylbenzoic anhydride N/A C₁₆H₁₂F₂O₃ Potential synthetic precursor
Methyl 2-fluoro-6-formylbenzoate 1256593-43-7 C₉H₇FO₃ Key fluorinated precursor

Data sourced from commercially available chemical catalogs and databases. bldpharm.comfluorochem.co.uksigmaaldrich.com

The synthesis often relies on the reduction of a more oxidized precursor, such as 4-fluoroisobenzofuran-1,3-dione (4-fluorophthalic anhydride), to selectively form the lactone ring of the isobenzofuranone.

Synthesis of Key Fluoroisobenzofuranone Derivatives

Beyond the parent compound, the synthesis of other fluorinated derivatives often requires specific strategies to control the position of the fluorine atom.

When a precursor-based approach is not feasible, late-stage fluorination on the isobenzofuranone scaffold becomes necessary. Achieving regioselectivity in these reactions is a significant synthetic challenge. Direct fluorination of C-H bonds is a powerful but often difficult-to-control reaction.

Modern methods have emerged that offer greater control. For instance, photocatalytic hydrogen atom abstraction using a decatungstate anion in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) allows for the direct fluorination of unactivated C-H bonds with high functional group tolerance. brittonsfu.com While this has been demonstrated on complex molecules like amino acids, its application to an aromatic system like isobenzofuranone would depend on the relative reactivity of the available C-H bonds. brittonsfu.com

Another strategy involves nucleophilic fluorination. For example, the synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones using reagents like cesium fluoride (B91410) (CsF). arkat-usa.org This type of transformation could be adapted to introduce fluorine into a pre-existing isobenzofuranone precursor that has a suitable leaving group, such as a bromine or an iodine atom, at the 7-position. The direct fluorination of guanine (B1146940) derivatives using dilute elemental fluorine has also been reported to selectively produce 8-fluoroguanines, demonstrating that direct fluorination can be highly regioselective in certain heterocyclic systems. osti.gov

Synthesis of Substituted this compound Analogs

The introduction of various substituents onto the isobenzofuranone core allows for the fine-tuning of the molecule's chemical and physical properties. The following subsections describe methods for synthesizing specific classes of these derivatives.

Synthesis of 6-Fluoroisobenzofuran-1(3H)-one Derivatives

The synthesis of derivatives based on the 6-Fluoroisobenzofuran-1(3H)-one scaffold often involves multi-step processes starting from appropriately substituted benzene rings. These methods include nitration, reduction, and cyclization to form the final lactone structure.

One key derivative is 6-Fluoro-4-nitroisobenzofuran-1(3H)-one . A widely cited method for its synthesis involves the bromination of methyl 5-fluoro-2-methyl-3-nitrobenzoate, which is then followed by cyclization. The initial step uses N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride (CCl₄) under reflux conditions. The subsequent hydrolysis of the resulting intermediate in a mixture of 1,4-dioxane (B91453) and water yields the target compound with reported yields of around 79%.

The nitro group of this derivative serves as a versatile chemical handle for further transformations. For instance, the nitro group can be reduced to an amine to produce 4-Amino-6-fluoroisobenzofuran-1(3H)-one . This reduction can be accomplished using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or with chemical reducing agents like tin(II) chloride.

Another synthetic approach allows for the creation of phenoxy derivatives. The synthesis of 6-phenoxy-l(3H)-isobenzofuranone has been reported as a byproduct in the synthesis of its 5-phenoxy isomer. google.com The general process involves the reaction of a N-substituted-4-nitrophthalimide with a phenoxide, followed by reductive cleavage and cyclization. This indicates that a similar strategy starting with a fluorinated phthalimide (B116566) could potentially yield 6-Fluoro-phenoxyisobenzofuranone derivatives.

Table 1: Synthesis of 6-Fluoroisobenzofuran-1(3H)-one Derivatives

Derivative Name Starting Material Key Reagents/Conditions Reported Yield
Synthesis of 5-Fluoroisobenzofuran-1(3H)-one Derivatives

Derivatives of 5-Fluoroisobenzofuran-1(3H)-one are valuable intermediates in medicinal chemistry. For example, (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one is a key intermediate in the synthesis of lorlatinib, a drug used in cancer therapy. evitachem.com Several synthetic strategies have been explored to produce this chiral molecule, including boron reduction, enzymatic reduction, asymmetric hydrogenation, and asymmetric transfer hydrogenation. evitachem.com These methods focus on creating the stereospecific methyl-substituted chiral center at the 3-position.

Another class of derivatives, the (Z)-3-benzylideneisobenzofuran-1(3H)-ones , can be synthesized with a fluorine substituent at the 5-position. An efficient, regioselective synthesis involves a silver oxide nanoparticle (Ag₂ONPs)-mediated reaction. nih.gov This method couples a substituted 2-iodobenzoic acid (such as 2-iodo-5-fluorobenzoic acid) with a terminal alkyne (like phenylacetylene). nih.gov The reaction is typically carried out in the presence of pivalic acid in DMF at 120 °C, proceeding via a 5-exo-dig cyclization strategy to furnish the desired (Z)-3-benzylidene derivative in high yields. nih.gov This protocol demonstrates good functional group tolerance. nih.gov

Table 2: Synthesis of 5-Fluoroisobenzofuran-1(3H)-one Derivatives

Derivative Name Starting Materials Key Reagents/Conditions Reported Yield
(S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one Not specified Asymmetric hydrogenation, enzymatic reduction, etc. Not specified evitachem.com
(Z)-3-Benzylidene-5-fluoroisobenzofuran-1(3H)-one 2-Iodo-5-fluorobenzoic acid, Phenylacetylene Ag₂ONPs, Pivalic acid, DMF, 120 °C Up to 95% nih.gov

Catalytic Approaches in Fluoroisobenzofuranone Synthesis

Catalytic methods offer efficient and selective pathways for the construction of the isobenzofuranone core. This section delves into two significant catalytic systems that have been pivotal in the synthesis of this heterocyclic motif.

Rh(III)-Catalyzed Oxidative Coupling Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of various heterocyclic compounds. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, the synthesis of structurally analogous isoindolinones through Rh(III)-catalyzed C-H functionalization provides significant insights into potential synthetic routes. nih.gov These reactions typically proceed under mild conditions and demonstrate a tolerance for a range of functional groups. nih.gov

The general mechanism for such transformations involves the C-H activation of an aromatic compound, often directed by a specific functional group, followed by coupling with an unsaturated partner like an alkene or alkyne. For instance, the synthesis of isoindolinones has been achieved from aryl hydroxamates and styrenes. nih.gov A proposed analogous pathway for a fluorinated isobenzofuranone could start from a substituted benzoic acid derivative, where the carboxyl group acts as the directing group, facilitating the ortho-C-H activation by the Rh(III) catalyst. Subsequent oxidative coupling with a suitable partner would lead to the annulated isobenzofuranone structure.

Table 1: Key Features of Rh(III)-Catalyzed C-H Functionalization for Isoindolinone Synthesis

FeatureDescriptionReference
Catalyst System Typically a cationic Rh(III) complex, such as [Cp*RhCl2]2 with a silver salt cocatalyst. nih.gov
Directing Groups Carboxylic acids, hydroxamates, and other coordinating groups can direct the C-H activation. nih.gov
Reaction Partners Alkenes and alkynes are common coupling partners. nih.gov
Reaction Conditions Generally mild, often at or near room temperature. nih.gov
Selectivity The directing group and the nature of the coupling partner influence the regioselectivity. nih.gov

Aryl Iodine Catalyzed Divergent Synthesis

Aryl iodine-catalyzed reactions present a versatile method for the divergent synthesis of isobenzofuranones. This approach utilizes the oxidative power of hypervalent iodine reagents, which can be generated in situ from a catalytic amount of an aryl iodide in the presence of a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA).

A notable example is the divergent synthesis of isobenzofuranones and isocoumarins from 2-alkenyl benzoic acids. rsc.org The reaction is believed to proceed through a cascade process involving lactonization, followed by a 1,2-aryl migration and subsequent elimination. The selectivity between the isobenzofuranone and isocoumarin (B1212949) products can be controlled by the specific reaction conditions and the substitution pattern of the starting material. This methodology offers a metal-free alternative for the construction of the isobenzofuranone skeleton.

Emerging Methodologies in Fluoroisobenzofuranone Synthesis

The field of synthetic chemistry is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to novel chemical structures. This section highlights two such emerging areas: mechanochemical synthesis and fluorocyclization reactions.

Mechanochemical Synthesis Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, is gaining traction as a sustainable and efficient synthetic tool. beilstein-journals.org By minimizing or eliminating the need for bulk solvents, mechanochemical methods can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry. beilstein-journals.orgelsevierpure.com These reactions are typically performed in a ball mill, where the mechanical energy from the grinding media initiates the chemical transformation. beilstein-journals.org

While specific examples of the mechanochemical synthesis of this compound have not been reported, the principles of this methodology suggest its potential applicability. A possible approach could involve the solid-state reaction of a suitably substituted benzoic acid derivative with a reagent that can facilitate the cyclization and incorporation of the fluorine atom under mechanical stress. The advantages of such a protocol would include reduced solvent waste and potentially enhanced reaction kinetics.

Table 2: Potential Advantages of Mechanochemical Synthesis

AdvantageDescriptionReference
Sustainability Reduces or eliminates the use of bulk solvents, leading to greener processes. beilstein-journals.org
Efficiency Can lead to shorter reaction times and higher yields compared to solution-phase methods. beilstein-journals.org
Novel Reactivity Can provide access to products and polymorphs not attainable in solution. elsevierpure.com
Scalability The methodology is scalable, making it suitable for both laboratory and industrial applications. nih.gov

Fluorocyclisation of Unsaturated Carboxylic Acids

The direct introduction of a fluorine atom during a cyclization reaction, known as fluorocyclization, is a highly atom-economical and efficient strategy for the synthesis of fluorinated heterocycles. The fluorolactonization of unsaturated carboxylic acids is a prime example of this approach.

In these reactions, an unsaturated carboxylic acid is treated with a fluorinating agent and a catalyst or promoter to induce a tandem fluorination and cyclization event. Hypervalent iodine reagents have been shown to be effective in promoting such transformations. Current time information in Bangalore, IN. The mechanism of these reactions can be complex and may depend on the specific substrate and reaction conditions. Current time information in Bangalore, IN. For instance, density functional theory (DFT) studies on the fluorocyclization of unsaturated carboxylic acids promoted by difluoroiodotoluene (B35932) have suggested a "cyclization first and fluorination later" mechanism. Current time information in Bangalore, IN.

A new class of fluorinated lactones has been prepared through the intramolecular fluorocyclizations of unsaturated carboxylic acids using a stable fluoroiodane reagent in combination with a silver salt. nih.gov This reaction uniquely combines a cyclization, an aryl migration, and a fluorination in a single step. nih.gov This methodology holds significant promise for the synthesis of complex fluorinated isobenzofuranones.

Chemical Reactivity and Transformation Studies of 7 Fluoroisobenzofuran 1 3h One

Reactivity of the Fluorine Moiety

The fluorine atom on the aromatic ring is a key site for chemical transformations, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 7-Fluoroisobenzofuran-1(3H)-one, particularly with strong nucleophiles. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

The feasibility of SNAr reactions on fluoroarenes is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net In this compound, the carbonyl group of the lactone ring acts as an electron-withdrawing group, which is expected to activate the fluorine atom towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In this molecule, the lactone's carbonyl is ortho to the fluorine, which should facilitate the SNAr reaction.

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, thiophenolates, and amines. The reaction is typically carried out in polar aprotic solvents like DMSO, DMF, or THF and may require elevated temperatures. researchgate.net

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)7-Methoxyisobenzofuran-1(3H)-one
AminePiperidine7-(Piperidin-1-yl)isobenzofuran-1(3H)-one
ThiolateSodium thiophenoxide (NaSPh)7-(Phenylthio)isobenzofuran-1(3H)-one

Electrophilic Aromatic Substitution (EAS) Reactivity Enhancement

While the fluorine atom itself is a leaving group in SNAr, its presence on the aromatic ring influences electrophilic aromatic substitution (EAS) reactions. Halogens are generally deactivating yet ortho-, para-directing in EAS. The deactivating nature arises from the inductive electron withdrawal of the electronegative fluorine atom, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Conversely, the lone pairs on the fluorine atom can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. In this compound, the lactone ring is also deactivating. Therefore, forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be required to effect electrophilic substitution. The substitution pattern will be influenced by the directing effects of both the fluorine and the lactone moiety.

Reactions Involving the Lactone Ring

The lactone ring in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions.

Ring-Opening and Ring-Closing Transformations

Lactones can be hydrolyzed under both acidic and basic conditions. Basic hydrolysis, or saponification, is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate and an alcohol. Subsequent acidification would yield the corresponding carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Transesterification can also occur, where treatment with an alcohol in the presence of an acid or base catalyst leads to the formation of an ester and a hydroxy-functionalized aromatic compound.

Ring-closing reactions to reform the lactone are also possible. For instance, the corresponding 2-(hydroxymethyl)-3-fluorobenzoic acid could be cyclized under acidic conditions to yield this compound.

Modifications of Substituents on the Isobenzofuranone Core

While this compound itself does not have other substituents, it is conceivable that derivatives could be synthesized and subsequently modified.

Reduction Reactions (e.g., Nitro to Amino)

As a hypothetical example, if a nitro group were introduced onto the aromatic ring of this compound, it could be readily reduced to an amino group. The reduction of aromatic nitro groups is a common and well-established transformation in organic synthesis. masterorganicchemistry.com

This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or by using metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These methods are generally efficient and high-yielding. nih.gov

Table 2: Hypothetical Reduction of a Nitro-Substituted this compound

Starting MaterialReagentsProduct
7-Fluoro-X-nitroisobenzofuran-1(3H)-oneH₂, Pd/CX-Amino-7-fluoroisobenzofuran-1(3H)-one
7-Fluoro-X-nitroisobenzofuran-1(3H)-oneFe, HClX-Amino-7-fluoroisobenzofuran-1(3H)-one
7-Fluoro-X-nitroisobenzofuran-1(3H)-oneSn, HClX-Amino-7-fluoroisobenzofuran-1(3H)-one

Oxidation Reactions (e.g., Sulfanyl (B85325) to Sulfonyl)

The oxidation of a sulfanyl group to a sulfonyl group represents a common transformation in organic synthesis, often employed to modify the electronic and steric properties of a molecule. In the context of the isobenzofuranone scaffold, this reaction can be illustrated by the conversion of a 3-(phenylthio)isobenzofuran-1(3H)-one derivative to its corresponding 3-(phenylsulfonyl)isobenzofuran-1(3H)-one.

A general procedure for a similar oxidation involves dissolving the sulfanyl compound in a suitable solvent, followed by the addition of an oxidizing agent like peracetic acid in the presence of a base such as potassium carbonate. The reaction mixture is then heated to drive the reaction to completion.

Table 1: Representative Oxidation of a Sulfanyl-Substituted Phthalide (B148349)

ReactantReagentsProduct
3-(Phenylthio)isobenzofuran-1(3H)-onePeracetic acid, Potassium Carbonate3-(Phenylsulfonyl)isobenzofuran-1(3H)-one

This table represents a general transformation and is based on analogous reactions of related compounds.

Coupling Reactions for Derivative Formation

Coupling reactions are fundamental to the construction of complex molecular architectures. For this compound, the generation of its anion followed by reaction with electrophiles, and various carbonylative coupling approaches, are key strategies for derivatization.

The reaction of phthalide anions with dihydroisoquinolinium salts is a powerful method for the synthesis of phthalideisoquinoline alkaloids and related structures. This transformation involves the deprotonation of the phthalide at the C-3 position to form a nucleophilic anion, which then attacks the electrophilic iminium carbon of the dihydroisoquinoline.

In a representative study, the anion of phthalide was generated at low temperatures using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). cdnsciencepub.com This anion was then added to a suspension of a 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium (B15133510) iodide, yielding a mixture of diastereomeric phthalideisoquinolines. cdnsciencepub.com The reaction proceeds via the formation of a new carbon-carbon bond between the phthalide and the dihydroisoquinoline moieties. cdnsciencepub.com Although the reported yields are moderate (around 40%), this direct coupling provides a convergent route to complex heterocyclic systems. cdnsciencepub.com It is anticipated that the 7-fluoro substituent on the phthalide ring would influence the acidity of the C-3 proton and the reactivity of the resulting anion, but would not fundamentally alter the course of the reaction.

Table 2: Key Steps in the Coupling of Phthalide Anions with Dihydroisoquinolinium Salts

StepDescriptionReagents/Conditions
1Formation of Phthalide AnionPhthalide, Lithium Diisopropylamide (LDA), THF, -70°C to -35°C
2Coupling ReactionPhthalide anion solution, Dihydroisoquinolinium salt, THF, -35°C to room temp.
3Work-upConventional aqueous work-up

This data is based on the reaction with unsubstituted phthalide as reported in Marsden, R., & MacLean, D. B. (1984). Canadian Journal of Chemistry, 62(7), 1392-1396. cdnsciencepub.com

Carbonylative coupling reactions offer a direct and atom-economical route to the synthesis of isobenzofuran-1(3H)-ones from simpler precursors. These methods typically involve the palladium-catalyzed insertion of carbon monoxide.

One common strategy is the carbonylative cyclization of o-halobenzyl alcohols. For instance, 2-bromobenzyl alcohols can be treated with carbon monoxide in the presence of a palladium catalyst and a base to afford the corresponding isobenzofuran-1(3H)-one. This approach would be suitable for the synthesis of this compound starting from 2-bromo-6-fluorobenzyl alcohol.

Another powerful method is the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes with various nucleophiles. nih.gov For example, the reaction of 2-bromobenzaldehydes with hydrazines in the presence of a palladium catalyst and carbon monoxide leads to the formation of phthalazinones. nih.gov While this specific example leads to a different heterocyclic system, it highlights the versatility of carbonylative coupling of substituted benzaldehydes. A related approach for the synthesis of phthalides involves the palladium-catalyzed carbonylative coupling of 2-iodobenzoic acids with terminal alkynes, leading to 3-alkylidenephthalides which can be subsequently reduced. researchgate.net

Table 3: Examples of Palladium-Catalyzed Carbonylative Coupling for Phthalide Synthesis

Starting MaterialCoupling PartnerCatalyst SystemProduct Type
o-Halobenzyl alcoholCarbon MonoxidePalladium catalyst, BaseIsobenzofuran-1(3H)-one
2-BromobenzaldehydeHydrazinePalladium catalyst, Carbon MonoxidePhthalazinone
2-Iodobenzoic acidTerminal AlkynePalladium catalyst, Carbon Monoxide3-Alkylidenephthalide

This table summarizes general carbonylative coupling strategies that can be applied to the synthesis of phthalide derivatives.

Structure Activity Relationship Investigations in Fluoroisobenzofuranone Systems

Influence of Fluorine Position on Reactivity and Biological Activity

In the context of 7-fluoroisobenzofuran-1(3H)-one, the fluorine atom is situated meta to the lactone's ether oxygen and ortho to the carbonyl group's attachment point on the benzene (B151609) ring.

Reactivity: The fluorine atom at the 7-position exerts a powerful inductive electron-withdrawing effect, which decreases the electron density of the entire aromatic ring. This, in turn, increases the electrophilicity of the carbonyl carbon (C1), making it more susceptible to nucleophilic attack. Compared to its non-fluorinated parent compound, this compound would be expected to show enhanced reactivity towards nucleophiles at the carbonyl carbon. The position of fluorine also influences the acidity of the benzylic protons at the C3 position; the electron-withdrawing nature of the fluorine can stabilize a potential carbanion at C3, facilitating its formation. Studies on related fluorinated benzoxaboroles have similarly shown that the position of the fluorine atom significantly influences the acidity (pKa) of the molecule, a key factor in its biological interactions. ontosight.aichemscene.com

Biological Activity: The introduction of fluorine can significantly modulate biological activity. Changes in electron distribution can affect how the molecule binds to target enzymes or receptors. For instance, the increased electrophilicity of the carbonyl group in the 7-fluoro isomer could enhance its ability to act as a covalent inhibitor if the biological target has a proximate nucleophilic residue. Furthermore, fluorine substitution is a well-known strategy in drug design to block metabolic oxidation at the site of substitution, potentially increasing the metabolic stability and bioavailability of the compound. While direct biological data for all positional isomers of fluoroisobenzofuranone is scarce, it is well-established in medicinal chemistry that positional isomerism of fluorine leads to vastly different pharmacological profiles.

The following table provides a predictive comparison of the expected influence of the fluorine atom at different positions on the isobenzofuranone core.

Property 4-Fluoro Isomer 5-Fluoro Isomer 6-Fluoro Isomer 7-Fluoro Isomer
Effect on Carbonyl (C1) Electrophilicity Moderate increaseStrong increaseModerate increaseStrong increase
Effect on C3 Proton Acidity Moderate increaseSlight increaseModerate increaseStrong increase
Predicted pKa (relative to non-fluorinated) LowerLowerLowerLowest
Susceptibility to Nucleophilic Aromatic Substitution LowModerateLowModerate

Role of Additional Substituents (e.g., Nitro, Amino, Alkyl) on Molecular Properties

The introduction of additional substituents onto the this compound framework can further fine-tune its molecular properties. The nature and position of these groups can either complement or counteract the effects of the fluorine atom.

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both a strong resonance effect (-M) and an inductive effect (-I). nih.gov Adding a nitro group to the aromatic ring of this compound would drastically reduce the electron density of the ring. quora.comquora.com This would significantly increase the electrophilicity of the carbonyl carbon, making the lactone more reactive toward nucleophiles. It would also make the aromatic ring itself highly electron-deficient and thus more susceptible to nucleophilic aromatic substitution, especially if the nitro group is positioned ortho or para to the fluorine atom. doubtnut.com The presence of a nitro group generally decreases the solubility of organic compounds in water while increasing their potential for interactions based on dipole-dipole forces.

Alkyl Groups: Alkyl groups (e.g., methyl, ethyl) are generally considered weak electron-donating groups through inductive effects (+I) and hyperconjugation. libretexts.org Their primary influence on molecular properties is often related to their steric bulk and their contribution to the molecule's lipophilicity (fat-solubility). omicsonline.org Larger alkyl groups can introduce steric hindrance, which may block access to reactive centers or influence the molecule's preferred conformation. mdpi.com Increasing the size of an alkyl substituent generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes but may decrease its aqueous solubility. omicsonline.org

The table below summarizes the general effects of these substituents on the molecular properties of a this compound scaffold.

Substituent Electronic Effect on Aromatic Ring Effect on Carbonyl (C1) Reactivity Effect on Aqueous Solubility Steric Influence
Nitro (–NO₂) ** Strongly deactivating (electron-withdrawing) nih.govIncreasesDecreasesSmall
Amino (–NH₂) **Strongly activating (electron-donating)DecreasesIncreases (especially if H-bonding is possible)Small
Alkyl (e.g., –CH₃, –C₂H₅) Weakly activating (electron-donating) libretexts.orgSlightly decreasesDecreases (as size increases) omicsonline.orgIncreases with size mdpi.com

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological function. Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org

The core this compound molecule is achiral, meaning it is superimposable on its mirror image and therefore does not have enantiomers. The isobenzofuranone ring system is relatively rigid and largely planar, although the five-membered lactone ring can adopt a slight "envelope" conformation where the C3 atom is out of the plane of the other four atoms. The fluorine atom at the 7-position does not significantly alter this planarity due to its small size.

The major stereochemical implications arise when a substituent is introduced at the C3 position of the lactone ring. researchgate.net The C3 carbon is a prochiral center in the parent molecule, but upon substitution with a group other than hydrogen, it becomes a stereogenic (chiral) center.

Formation of Stereoisomers: If a single substituent is introduced at C3, the resulting molecule will be chiral and can exist as a pair of enantiomers (non-superimposable mirror images). The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of stereogenic centers. youtube.com Thus, a C3-substituted this compound would have 2¹ = 2 possible stereoisomers (one pair of enantiomers).

Diastereomers: If a second chiral center is introduced, either within the substituent at C3 or elsewhere on the isobenzofuranone scaffold, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in They have different physical properties (e.g., melting point, solubility) and can exhibit different biological activities.

Influence on Stereochemical Outcomes: The existing 7-fluoro-substituent, while not making the parent molecule chiral, could influence the stereochemical outcome of a reaction at the C3 position. For example, in an asymmetric synthesis, the electronic and steric properties of the fluorine and the rest of the ring could direct an incoming reagent to one face of the molecule over the other, leading to a preference for one enantiomer or diastereomer. This is a key consideration in the synthesis of optically active pharmaceutical compounds. google.com

The stereochemical possibilities are outlined in the table below.

Substitution Pattern on this compound Number of Chiral Centers (n) Maximum Number of Stereoisomers (2ⁿ) Types of Isomers Possible
Unsubstituted01 (the molecule itself)Achiral, no stereoisomers
One substituent at C3 (e.g., -CH₃)12One pair of enantiomers (R and S)
Two different substituents at C3 (e.g., -CH₃, -OH)12One pair of enantiomers (R and S)
One substituent at C3 containing a chiral center24Two pairs of diastereomers

Advanced Spectroscopic Characterization and Structural Elucidation of Fluoroisobenzofuranones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 7-Fluoroisobenzofuran-1(3H)-one is expected to display distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The methylene (B1212753) protons (H3) on the dihydrofuran ring are chemically equivalent and are anticipated to appear as a singlet due to the absence of adjacent protons. The three aromatic protons (H4, H5, H6) will each produce a separate signal, with their chemical shifts and multiplicities influenced by their position relative to the fluorine atom and the lactone ring. The fluorine atom will induce through-bond coupling (J-coupling) with nearby protons, primarily affecting the adjacent H6 proton.

Expected ¹H NMR Data: The following table outlines the predicted signals for this compound.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3 (2H)~5.3Singlet (s)N/A
H5 (1H)~7.6Triplet (t)J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 7.8
H4 (1H)~7.5Doublet (d)J(H4-H5) ≈ 7.8
H6 (1H)~7.3Doublet of Doublets (dd)J(H6-H5) ≈ 7.8, J(H6-F) ≈ 4.5

Interactive Data Table: The data in this table is based on theoretical predictions and analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon. The lactone carbonyl carbon (C1) will appear significantly downfield. The carbon atom directly bonded to the fluorine (C7) will show a large one-bond coupling constant (¹JCF), resulting in a doublet. Other nearby carbons will also exhibit smaller C-F couplings.

Expected ¹³C NMR Data: The table below details the predicted assignments for the carbon signals.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1~168Singlet (s)
C7~162Doublet (d)
C7a~135Singlet (s)
C5~132Singlet (s)
C3a~128Doublet (d)
C4~125Singlet (s)
C6~118Doublet (d)
C3~70Singlet (s)

Interactive Data Table: The data in this table is based on theoretical predictions. The multiplicity shown refers to the splitting pattern caused by the fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. uni.lu A very strong and sharp absorption band is predicted for the carbonyl (C=O) group of the five-membered lactone ring. Other significant bands include those for the aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), the C-O-C stretching of the ether linkage, and the C-F bond stretch. uni.lu

Expected IR Absorption Bands:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Lactone)Stretch1760 - 1780Strong, Sharp
C=C (Aromatic)Stretch1600 - 1450Medium to Weak
C-H (Aromatic, sp²)Stretch3100 - 3000Medium
C-H (Aliphatic, sp³)Stretch3000 - 2850Medium
C-O (Ether)Stretch1300 - 1000Strong
C-F (Aryl Fluoride)Stretch1250 - 1100Strong

Interactive Data Table: This table presents theoretically expected ranges for IR absorptions for the functional groups in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. The predicted monoisotopic mass for the molecular ion ([M]⁺) of this compound (C₈H₅FO₂) is 152.02681 Da. uni.lu HRMS analysis would be expected to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for C₈H₅FO₂:

AdductFormulaPredicted m/z
[M]⁺[C₈H₅FO₂]⁺152.02681
[M+H]⁺[C₈H₆FO₂]⁺153.03464
[M+Na]⁺[C₈H₅FO₂Na]⁺175.01658
[M-H]⁻[C₈H₄FO₂]⁻151.02008

Interactive Data Table: Data sourced from predicted values on PubChemLite. uni.lu These values are crucial for confirming the molecular formula in an experimental setting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon ionization in the mass spectrometer, the molecular ion (m/z = 152) would be formed. This ion is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of stable neutral molecules like carbon monoxide (CO) and the formyl radical (CHO).

Predicted Mass Fragmentation Pattern:

m/zPossible Fragment IonNotes
152[C₈H₅FO₂]⁺Molecular Ion (M⁺)
124[C₇H₅FO]⁺Loss of CO from the molecular ion
123[C₇H₄FO]⁺Loss of the formyl radical (CHO)
95[C₆H₄F]⁺Loss of CO from the [C₇H₄FO]⁺ fragment

Interactive Data Table: This table outlines a plausible fragmentation pattern based on the principles of mass spectrometry and analysis of related compounds. chemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LCMS provides critical data regarding its molecular weight and fragmentation patterns, which are instrumental in confirming its identity and purity.

The high sensitivity and selectivity of LCMS make it particularly well-suited for the analysis of fluorinated compounds. chromatographyonline.comresearchgate.net The technique's ability to resolve complex mixtures and provide mass-to-charge ratio information is indispensable for tracking fluorinated molecules. chromatographyonline.com While specific experimental LCMS studies on this compound are not extensively detailed in the public domain, predicted data from computational models offer valuable insights into its expected behavior under mass spectrometric analysis. This data is crucial for method development and for the tentative identification of the compound in complex matrices.

Predicted mass spectrometry data for this compound highlights the expected mass-to-charge ratios (m/z) for various adducts that can form in the ion source of the mass spectrometer. This information is critical for interpreting the resulting mass spectra.

Table 1: Predicted LCMS Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺153.03464
[M+Na]⁺175.01658
[M+NH₄]⁺170.06118
[M+K]⁺190.99052
[M-H]⁻151.02008
[M+Na-2H]⁻173.00203
[M]⁺152.02681
[M]⁻152.02791
Data sourced from computational predictions. uni.lu

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, a single-crystal X-ray diffraction study would yield a wealth of information. The resulting crystallographic data would allow for the unequivocal determination of the planar and non-planar regions of the molecule, the orientation of the fluorine substituent relative to the fused ring system, and the intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, the analysis of structurally related compounds provides a clear indication of the types of parameters that would be obtained. For instance, the X-ray crystallographic study of (E)-7-fluoro-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, another fluorinated heterocyclic compound, reveals detailed information on its unit cell dimensions and crystal system. researchgate.net

Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below. This data would provide the definitive solid-state structure of the molecule.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterValue
Chemical FormulaC₈H₅FO₂
Formula Weight152.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue
This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Studies on 7 Fluoroisobenzofuran 1 3h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the electronic structure of 7-Fluoroisobenzofuran-1(3H)-one, providing a detailed picture of its reactivity and spectroscopic properties. nih.govrutgers.edu

Calculations typically begin with geometry optimization, where the most stable, lowest-energy three-dimensional arrangement of the atoms is determined using a functional like B3LYP with a basis set such as 6-31G(d,p). nih.gov From this optimized structure, a variety of electronic properties can be derived.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MESP). The MESP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. nih.gov Negative potential regions (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this molecule, the most negative potential is expected around the carbonyl oxygen atom, indicating its role as a primary site for hydrogen bonding and electrophilic interaction. The fluorine atom and the hydrogen atoms of the methylene (B1212753) group would likely show areas of positive or near-neutral potential. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.govmdpi.com This method is instrumental in structure-based drug design for predicting binding conformations and estimating the strength of the interaction. nih.govmdpi.com Although specific docking studies for this compound are not prominent in the literature, the methodology provides a clear framework for how its potential as a biologically active agent could be assessed.

The process involves two main steps: sampling and scoring. nih.gov First, a search algorithm generates a multitude of possible orientations and conformations (poses) of the ligand within the protein's binding pocket. h-its.orgyoutube.com Programs like AutoDock utilize genetic algorithms for this conformational search. nih.govnih.gov Second, a scoring function estimates the binding affinity for each pose, ranking them to identify the most favorable binding mode. h-its.org

In a hypothetical docking study, this compound would be docked into the binding site of a target protein. The analysis of the best-ranked pose would reveal key interactions:

Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Following docking, molecular dynamics (MD) simulations can be performed to validate the stability of the predicted ligand-protein complex and observe its dynamic behavior over time, providing a more realistic view of the interactions in a simulated physiological environment. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)

Molecular descriptors are numerical values that encode chemical information and are widely used to predict the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. acs.org It is a valuable predictor of a drug's ability to permeate cell membranes. acs.org Molecules with a TPSA below 90 Ų are more likely to cross the blood-brain barrier, while those with a TPSA greater than 140 Ų tend to have poor cell permeability. nih.gov

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. It influences a compound's solubility, membrane permeability, and metabolic clearance.

For this compound, several key molecular descriptors have been computationally predicted.

DescriptorPredicted ValueSignificance
Molecular FormulaC₈H₅FO₂Indicates the elemental composition of the molecule.
Molecular Weight152.12 g/molA fundamental physical property.
Topological Polar Surface Area (TPSA)26.3 ŲPredicts good membrane permeability and potential for blood-brain barrier penetration. nih.gov
LogP (Predicted)1.4 - 1.5Indicates a balance between hydrophilicity and lipophilicity.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors2The two oxygen atoms can accept hydrogen bonds.
Rotatable Bonds0Indicates a rigid molecular structure.

Data sourced from publicly available chemical databases.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed pathways of chemical reactions, including the identification of intermediates and transition states. rsc.org For this compound, a key reaction to study would be the hydrolysis of its lactone (cyclic ester) ring, which is relevant to its stability and potential metabolic fate.

Theoretical studies on ester and lactone hydrolysis often employ DFT methods to map the potential energy surface of the reaction. acs.orgresearchgate.net This involves calculating the energies of the reactants, products, and all intermediate structures. The highest point on the reaction pathway between two stable states is the transition state (TS), and its energy determines the activation energy barrier for that step. rsc.org For a reaction like ester hydrolysis, which can be catalyzed by acid or base, computational models can include explicit solvent molecules (e.g., water) or catalytic species to simulate the reaction environment accurately. ic.ac.uknih.gov

For the hydrolysis of this compound, a typical computational study would:

Model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Locate the tetrahedral intermediate formed during this attack. researchgate.net

Identify the transition state for the formation of this intermediate and the subsequent transition state for its breakdown to the ring-opened product (a carboxylic acid and an alcohol). rsc.org

By comparing the reaction pathways with and without the fluorine substituent, these calculations could quantify the electronic effect of fluorine on the lactone's reactivity and stability.

Conformational Dynamics and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.com The bicyclic structure of this compound, consisting of a fused benzene ring and a dihydrofuranone ring, makes it a relatively rigid system. libretexts.org Such fused ring systems have significantly less conformational freedom than acyclic or simple cyclic molecules. libretexts.orgresearchgate.net

The primary source of flexibility in this molecule is the five-membered dihydrofuranone ring. Five-membered rings are not perfectly planar and can adopt puckered conformations to relieve strain. semanticscholar.org These are typically described as "envelope" or "twist" forms. semanticscholar.orgbiorxiv.org Computational methods can be used to perform a potential energy scan by systematically varying the key dihedral angles of this ring to identify the minimum energy conformations and the energy barriers between them. biorxiv.org

While the benzene ring fusion heavily constrains the possible puckering, subtle deviations from planarity are expected. researchgate.net A computational study would likely reveal that the lowest energy conformer is nearly planar, with very small energy barriers to any slight puckering that may occur. The fluorine atom is not expected to introduce significant new conformational possibilities due to the rigidity of the aromatic ring to which it is attached, but its electronic properties could subtly influence the puckering preference of the adjacent ring, an effect that has been observed in other fluorinated ring systems. biorxiv.org

Biological and Medicinal Chemistry Research Applications of Fluoroisobenzofuranones

Investigation as Pharmaceutical Intermediates

7-Fluoroisobenzofuran-1(3H)-one is primarily recognized for its crucial role as a pharmaceutical intermediate in the synthesis of complex therapeutic agents. Its chemical structure provides a scaffold that can be elaborated upon to construct molecules with desired pharmacological activities.

A prominent example of its application is in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. uni.lu In the multi-step synthesis of Talazoparib, this compound serves as a key starting material. uni.lu The synthesis involves a series of chemical transformations where the isobenzofuranone ring system is modified and incorporated into the final tricyclic phthalazinone core of Talazoparib. This highlights the compound's value in providing a foundational structure for the construction of intricate and biologically active molecules.

PropertyValue
IUPAC Name 7-Fluoro-1,3-dihydro-2-benzofuran-1-one
CAS Number 2211-82-7
Molecular Formula C8H5FO2
Molecular Weight 152.12 g/mol

Modulators of Biological Targets

While this compound is a critical component in the synthesis of biologically active molecules, current research does not indicate that the compound itself possesses significant direct modulatory activity on biological targets. Its primary function lies in being a precursor to more complex structures that interact with enzymes and receptors.

PARP Inhibitor Research

The most significant application of this compound in medicinal chemistry is in the development of PARP inhibitors, particularly Talazoparib. uni.lu PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Talazoparib, synthesized using this compound as a key building block, is a highly potent inhibitor of PARP-1. uni.lunih.gov The structural integrity of the phthalazinone core, derived from the isobenzofuranone, is essential for its potent inhibitory activity.

Table 1: Inhibitory Activity of Talazoparib and Related Compounds

Compound Target Ki (nM)
Talazoparib PARP-1 0.65 ± 0.07
Olaparib PARP-1 1.87 ± 0.10

This table showcases the high affinity of Talazoparib for PARP-1, a key enzyme in DNA repair. The data is derived from a competitive binding assay. nih.gov

FAK Inhibitor Research

Based on a comprehensive review of the available scientific literature, there is no documented evidence of this compound being utilized as an intermediate or building block in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. Research in the field of FAK inhibitors has explored a variety of chemical scaffolds, but the isobenzofuranone ring system of this specific compound does not appear to be a privileged structure in this context.

Radiotracer Development for Imaging Studies (e.g., cancer diagnostics)

The application of this compound extends into the realm of molecular imaging through its use in the synthesis of radiotracers for Positron Emission Tomography (PET). The development of radiolabeled versions of potent drugs allows for the non-invasive visualization and quantification of their biological targets in vivo.

Specifically, the PARP inhibitor Talazoparib, which is synthesized from this compound, has been radiolabeled with fluorine-18 (B77423) ([18F]) to create [18F]Talazoparib. nih.gov This radiotracer has been investigated for its potential to image PARP-1 expression in tumors, which could aid in cancer diagnostics, patient selection for PARP inhibitor therapy, and monitoring treatment response.

The radiosynthesis of [18F]Talazoparib is a multi-step process. nih.gov It is important to note that the fluorine-18 is not directly incorporated into the this compound starting material. Instead, a precursor molecule derived from the synthesis of Talazoparib is subjected to a late-stage radiofluorination reaction. nih.gov

Table 2: Properties of [18F]Talazoparib Radiotracer

Property Value
Radiochemical Purity 98%

This table highlights the key characteristics of the [18F]Talazoparib radiotracer, indicating its suitability for PET imaging studies. nih.gov

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems aims to enhance the therapeutic efficacy of a drug molecule by improving its pharmacokinetic properties, reducing its toxicity, and ensuring it reaches the desired site of action. The unique properties of the fluorine atom and the isobenzofuranone core could theoretically be leveraged for such purposes.

The introduction of a fluorine atom into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net In the context of this compound, the fluorine atom at the 7-position could serve to block metabolic hydroxylation at that site, potentially prolonging the compound's half-life in the body. This increased metabolic stability is a desirable feature in prodrug design.

Furthermore, the isobenzofuranone structure itself, being a lactone, presents a chemically reactive handle that could be exploited for prodrug synthesis. For instance, the lactone ring could be opened to link the core molecule to a promoiety designed to target specific tissues or cells. Upon reaching the target, enzymatic or physiological conditions could cleave the promoiety, releasing the active 7-fluoroisobenzofuranone derivative.

While no specific examples of this compound being used in targeted delivery systems have been documented, the general principles of using fluorinated nanoparticles for drug delivery could be applicable. nih.gov If this compound were found to possess therapeutic activity, it could potentially be encapsulated within or conjugated to nanoparticle systems for targeted delivery, with the fluorine atom possibly aiding in imaging or modulating release characteristics.

Exploration in Chemical Biology Probes

Chemical biology probes are powerful tools used to study biological processes in living systems. Fluorescent probes, in particular, are instrumental for visualizing the localization and dynamics of biomolecules. nih.gov The isobenzofuranone scaffold, while not a classic fluorophore, can be a component of molecules with interesting photophysical properties.

The strategic placement of a fluorine atom on an aromatic ring can sometimes influence the fluorescence properties of a molecule. While there is no direct evidence that this compound itself is fluorescent, its derivatives could potentially be designed as fluorescent probes. For example, the isobenzofuranone core could be chemically modified to create a turn-on fluorescent probe that exhibits fluorescence only upon interaction with a specific biological target.

The development of such probes would likely involve synthetic modifications to the this compound backbone to introduce functionalities that can interact with the target of interest and modulate the electronic properties of the system to induce a fluorescent response.

Future Research Directions and Outlook for 7 Fluoroisobenzofuran 1 3h One

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 7-Fluoroisobenzofuran-1(3H)-one is paramount for its widespread investigation. While general methods for the synthesis of isobenzofuran-1(3H)-ones exist, future research should focus on developing novel, high-yielding, and stereoselective routes specifically tailored for this fluorinated analogue.

Current synthetic strategies for the isobenzofuran-1(3H)-one scaffold often involve the reduction of phthalic anhydrides or the cyclization of 2-halobenzoic acids. For instance, a general procedure for synthesizing (Z)-3-benzylideneisobenzofuran-1(3H)-ones involves the reaction of substituted halo-aromatic carboxylic acids with terminal alkynes in the presence of a silver nanoparticle catalyst. nih.gov Adapting such methods to fluorinated starting materials will be a key area of exploration.

Future synthetic endeavors could explore:

Transition-metal catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura cross-coupling, which has been used to synthesize other isobenzofuranone derivatives, could be adapted to introduce the fluorine atom or build the heterocyclic ring system. nih.gov

Enzyme-mediated synthesis: The use of enzymes could offer a greener and more selective approach to the synthesis of chiral fluorinated isobenzofuranones. chemscene.com

Flow chemistry: Continuous flow reactors could enable safer and more scalable production of this compound and its derivatives, particularly for reactions requiring precise control of temperature and reaction time.

Synthetic ApproachPotential Advantages
Modified Cross-Coupling ReactionsHigh functional group tolerance, access to diverse derivatives.
Biocatalytic MethodsHigh stereoselectivity, environmentally friendly conditions.
Continuous Flow ChemistryImproved safety, scalability, and reaction control.

Exploration of Undiscovered Reactivity Profiles

The reactivity of the isobenzofuran-1(3H)-one core is characterized by the lactone functionality and the aromatic ring. The introduction of a fluorine atom at the 7-position is expected to significantly influence the molecule's electronic properties and, consequently, its reactivity.

Future research should systematically investigate the reactivity of this compound, including:

Electrophilic and nucleophilic aromatic substitution: Mapping the directing effects of the fluorine atom and the lactone ring will be crucial for the further functionalization of the molecule.

Ring-opening reactions: The stability of the lactone ring in the presence of various nucleophiles and electrophiles should be explored to understand its potential as a reactive intermediate.

Reactions at the C3 position: The methylene (B1212753) group at the C3 position offers a handle for further derivatization, for example, through condensation reactions to form 3-substituted isobenzofuranones. nih.gov

Understanding these reactivity profiles will be essential for designing and synthesizing new derivatives with tailored properties.

Advanced Functional Material Design

Isobenzofuran derivatives have shown potential in the field of materials science. evitachem.com The unique photophysical and electronic properties that can arise from the incorporation of fluorine atoms make this compound an attractive building block for advanced functional materials.

Future research in this area could focus on:

Organic light-emitting diodes (OLEDs): The fluorinated isobenzofuranone core could be incorporated into organic molecules designed for use as emitters or host materials in OLEDs.

Organic photovoltaics (OPVs): The electron-withdrawing nature of the fluorine atom could be exploited in the design of new acceptor materials for organic solar cells.

Fluorescent probes: The inherent fluorescence of some isobenzofuranone derivatives could be tuned by the fluorine substituent to develop sensitive and selective fluorescent probes for detecting ions or biomolecules.

Potential ApplicationKey Property to Exploit
Organic ElectronicsTunable electronic and photophysical properties.
Chemical SensingFluorine-modulated fluorescence and binding affinity.
Polymer ScienceIncorporation into novel polymer backbones for enhanced properties.

Targeted Therapeutic Applications in Preclinical Studies

The isobenzofuran-1(3H)-one scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antioxidant, antiplatelet, and antidiabetic properties. nih.govnih.gov The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates.

A significant precedent for the therapeutic potential of fluorinated isobenzofuranones is the use of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one as a key chiral intermediate in the synthesis of Lorlatinib, a medication for a specific type of lung cancer. chemicalbook.com This highlights the value of this class of compounds in medicinal chemistry.

Future preclinical studies on this compound and its derivatives should explore a range of potential therapeutic applications, including:

Anticancer agents: Building on the precedent of Lorlatinib, novel derivatives could be designed and screened for activity against various cancer cell lines.

Enzyme inhibitors: The isobenzofuranone core could serve as a scaffold for the design of inhibitors for enzymes such as α-glucosidase and α-amylase, which are relevant to diabetes. nih.gov

Neurological disorders: Given that some isobenzofuranone derivatives have been investigated for their effects on the central nervous system, exploring the potential of this compound in this area is warranted.

Therapeutic AreaRationale
OncologyPrecedent of fluorinated isobenzofuranones in cancer drug synthesis. chemicalbook.com
DiabetesKnown antidiabetic activity of isobenzofuranone derivatives. nih.gov
NeurologyPotential for CNS activity based on related scaffolds.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.

Future research should integrate AI and ML to:

Predict biological activities: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of virtual libraries of this compound derivatives.

Design novel compounds: Utilize generative models to design new molecules with optimized properties, such as enhanced potency and reduced off-target effects.

Elucidate mechanisms of action: Employ molecular docking and molecular dynamics simulations to predict the binding modes of this compound derivatives with their biological targets. nih.gov

The synergy between computational modeling and experimental validation will be crucial for rapidly advancing the development of new therapeutics based on this promising scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.